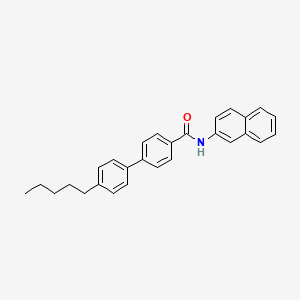![molecular formula C20H30N2O6S B5136410 1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MSPPO and is a piperazine derivative that has been synthesized through a specific method. The purpose of
作用機序
MSPPO acts as a selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. By blocking the activity of this receptor, MSPPO can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. MSPPO has also been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor.
Biochemical and Physiological Effects:
MSPPO has been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor. It has also been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. In addition, MSPPO has been found to have a low affinity for other serotonin receptors, which may reduce the risk of side effects.
実験室実験の利点と制限
MSPPO has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, MSPPO also has some limitations, including its low solubility in water and its potential toxicity, which may require careful handling and storage.
将来の方向性
There are several future directions for research on MSPPO, including the development of new analogs with improved solubility and reduced toxicity. In addition, MSPPO may be studied further in the context of other neurological disorders, such as schizophrenia and bipolar disorder, where it may have potential therapeutic applications. Further studies may also be conducted to explore the mechanism of action of MSPPO and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, MSPPO is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its low solubility in water and potential toxicity may require careful handling and storage. Further research is needed to explore the potential therapeutic applications of MSPPO and the mechanism of action of this compound.
合成法
The synthesis of MSPPO involves the reaction of 3-methylcyclohexylamine with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is then treated with oxalic acid to form MSPPO oxalate. The synthesis method of MSPPO is a well-established process and has been used in various research studies.
科学的研究の応用
MSPPO has been studied extensively in the field of neuroscience and has shown potential applications in the treatment of various neurological disorders. It has been found to act as a potent and selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. MSPPO has also been studied as a potential treatment for depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17;3-1(4)2(5)6/h6-9,16-17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOPOYINTUNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)

![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
